

spectroscopic analysis of 2,4-Dichloro-3-nitrophenol vs similar compounds

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Compound of Interest

Compound Name: 2,4-Dichloro-3-nitrophenol

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A Comparative Spectroscopic Analysis of **2,4-Dichloro-3-nitrophenol** and Structurally Related Compounds

This guide provides a detailed comparative analysis of the spectroscopic properties of **2,4-Dichloro-3-nitrophenol** and similar compounds, offering valuable data for researchers, scientists, and professionals in drug development. The information presented is supported by experimental data from various spectroscopic techniques, including UV-Vis, FT-IR, NMR, and Mass Spectrometry.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **2,4-Dichloro-3-nitrophenol** and a selection of structurally related nitrophenols and chlorophenols. This allows for a direct comparison of their spectral characteristics.

Compound	UV-Vis (λ_{max} , nm)	IR (cm^{-1})	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	Mass Spec. (m/z)
2,4-Dichloro-3-nitrophenol	Not Available	Not Available	Not Available	Not Available	M+: 207, 209, 211
2,6-Dichloro-4-nitrophenol	~300-400	O-H: ~3400, NO ₂ : ~1520 & 1340, C-Cl: ~800-600	Aromatic H: ~8.3	Aromatic C: ~120-150	M+: 207, 209, 211
2,4-Dinitrophenol	260, 358	O-H: ~3200-3600, NO ₂ : ~1540 & 1340	Aromatic H: 7.5-9.0	Aromatic C: ~115-160	M+: 184
4-Chloro-3-nitrophenol	Not Available	O-H: ~3400, NO ₂ : ~1530 & 1350, C-Cl: ~800-600	Aromatic H: 7.0-8.0	Aromatic C: ~115-155	M+: 173, 175
2,4-Dichloro-6-nitrophenol	Not Available	O-H: ~3400, NO ₂ : ~1530 & 1350, C-Cl: ~800-600	Aromatic H: 7.5-8.0	Aromatic C: ~120-150	M+: 207, 209, 211

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are representative for the analysis of chloronitrophenols.

UV-Vis Spectroscopy

- **Sample Preparation:** A stock solution of the compound is prepared in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. Serial dilutions are then made to obtain a final concentration that gives an absorbance reading between 0.5 and 1.5.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.

- **Data Acquisition:** The spectrum is recorded from 200 to 800 nm, using the pure solvent as a reference blank. The wavelength of maximum absorbance (λ_{max}) is determined.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Instrumentation:** An FTIR spectrometer equipped with an ATR accessory or a sample holder for KBr pellets.
- **Data Acquisition:** The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The solution is then filtered through a glass wool plug into a 5 mm NMR tube.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** For ^1H NMR, the spectral width is typically set from -2 to 12 ppm. For ^{13}C NMR, the spectral width is set from 0 to 220 ppm. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

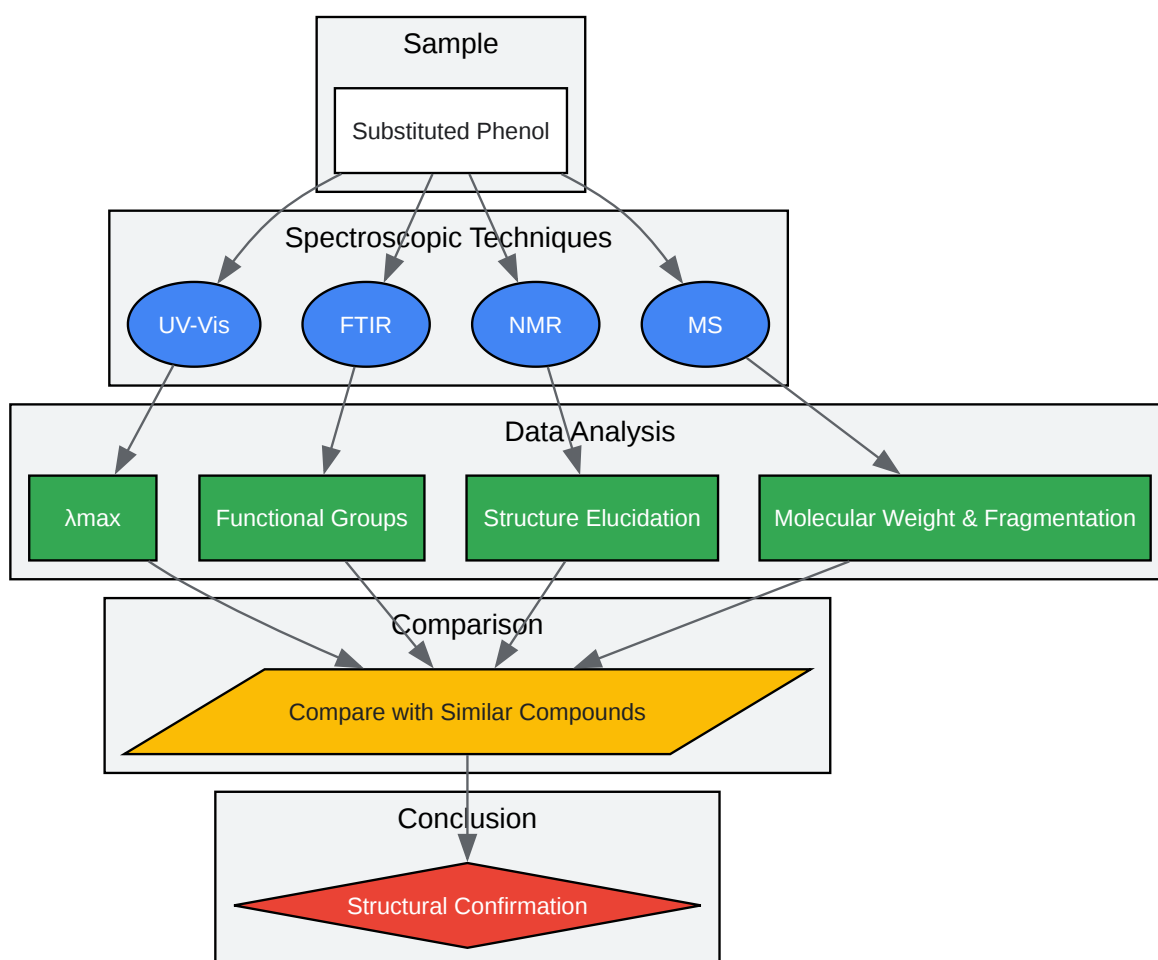
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation and Derivatization:** Due to the polarity of phenolic compounds, a derivatization step such as silylation is often necessary to improve volatility and chromatographic performance. To a solution of the analyte in a suitable solvent (e.g., pyridine or acetonitrile), a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added. The mixture is heated to approximately 70°C for 30 minutes to ensure complete derivatization.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is commonly used.
- Data Acquisition: The GC is operated with a suitable temperature program (e.g., initial temperature of 100°C, ramped to 280°C). The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of substituted phenolic compounds.



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Caption: Workflow for Spectroscopic Analysis of Phenols.

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